molecular formula C9H14N2O B1612386 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone CAS No. 933454-80-9

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1612386
M. Wt: 166.22 g/mol
InChI Key: OIOZUDUDABWWTP-UHFFFAOYSA-N
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Description

“1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the CAS Number: 933454-80-9. It has a molecular weight of 166.22 and its IUPAC name is 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The density is 1.1±0.1 g/cm^3, boiling point is 281.8±20.0 °C at 760 mmHg, and the flash point is 128.5±28.2 °C .

Scientific Research Applications

Antiviral Activity

The synthesis and exploration of 1-(1H-pyrazol-4-yl)ethanone derivatives have led to significant discoveries in antiviral research. Specifically, derivatives obtained through various reactions have demonstrated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. The study by Attaby et al. (2006) showcases the potential of these compounds in antiviral applications, providing a foundation for further exploration in the search for effective antiviral agents F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006.

Antimicrobial Activity

The antimicrobial potential of 1-(1H-pyrazol-4-yl)ethanone derivatives is also notable. Akula et al. (2019) synthesized a series of 3,4-substituted pyrazoles, demonstrating significant antibacterial and antifungal properties. These findings suggest that derivatives of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone could serve as lead structures in developing new antimicrobial agents for combating fatal infections GANESH AKULA, KAUSHAL K CHANDRUL, & BHIKSHAPATHI DVRN, 2019.

Fungicidal Activity

Additionally, novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been synthesized, with certain compounds showing moderate inhibitory activity against Gibberella zeae. This highlights the potential fungicidal applications of these derivatives, offering new avenues for agricultural and pharmaceutical fungicide development Yuanyuan Liu, Guangke He, Chengcheng Kai, Yufeng Li, & Hongjun Zhu, 2012.

Electronic Structure Analysis

The solid-state and electronic structure of 4-acetylpyrazole, a closely related compound to 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, have been analyzed, providing insight into the molecular interactions and potential electronic applications of these derivatives. This research offers a foundational understanding of the material properties that could inform future studies on electronic or photonic applications of pyrazole derivatives G. D. Frey, W. Schoeller, & E. Herdtweck, 2014.

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3-methyl-1-propylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZUDUDABWWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585894
Record name 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

CAS RN

933454-80-9
Record name 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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